molecular formula C11H18N2O B13085863 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one

3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one

Cat. No.: B13085863
M. Wt: 194.27 g/mol
InChI Key: ZFZYRBGAECXCIB-UHFFFAOYSA-N
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Description

3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridinone ring substituted with an amino group and a 3,3-dimethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one typically involves the reaction of a pyridinone precursor with an appropriate amine and alkylating agent. One common method involves the use of 3,3-dimethylbutylamine and a pyridinone derivative under controlled conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives from oxidation, dihydropyridine derivatives from reduction, and various substituted pyridinones from nucleophilic substitution .

Scientific Research Applications

3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydrophobic 3,3-dimethylbutyl group can interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-1-(3,3-dimethylbutyl)-1,4-dihydropyridin-4-one (CAS No. 1556922-76-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2OC_{11}H_{18}N_{2}O, with a molecular weight of 194.27 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds often exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated various dihydropyridine derivatives and found that certain modifications enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Dihydropyridine compounds have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators:

  • Research Findings : In vitro studies on similar compounds have shown the ability to reduce nitric oxide production in macrophages, indicating a potential for anti-inflammatory applications .

Cytotoxicity and Cancer Research

The cytotoxic effects of dihydropyridine derivatives have also been explored in cancer research:

  • Case Study : Some studies have demonstrated that modifications in the dihydropyridine structure can lead to increased cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer cells .

Summary of Biological Activity

The following table summarizes the biological activities associated with this compound and its derivatives:

Biological Activity Description References
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityEffective inhibition of cancer cell proliferation

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-amino-1-(3,3-dimethylbutyl)pyridin-4-one

InChI

InChI=1S/C11H18N2O/c1-11(2,3)5-7-13-6-4-10(14)9(12)8-13/h4,6,8H,5,7,12H2,1-3H3

InChI Key

ZFZYRBGAECXCIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1C=CC(=O)C(=C1)N

Origin of Product

United States

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